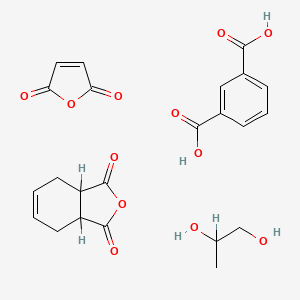
3a,4,7,7a-Tetrahydro-2-benzofuran-1,3-dione;benzene-1,3-dicarboxylic acid;furan-2,5-dione;propane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzenedicarboxylic acid, polymer with 2,5-furandione, 1,2-propanediol, and 3a,4,7,7a-tetrahydro-1,3-isobenzofurandione is a complex polymeric compound. This compound is known for its unique structural properties, which make it valuable in various industrial and scientific applications. The polymer is formed through the reaction of 1,3-benzenedicarboxylic acid with 2,5-furandione, 1,2-propanediol, and 3a,4,7,7a-tetrahydro-1,3-isobenzofurandione, resulting in a material with distinct chemical and physical characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzenedicarboxylic acid, polymer with 2,5-furandione, 1,2-propanediol, and 3a,4,7,7a-tetrahydro-1,3-isobenzofurandione typically involves a stepwise polymerization process. The reaction begins with the esterification of 1,3-benzenedicarboxylic acid with 1,2-propanediol under acidic conditions to form an intermediate ester. This intermediate is then reacted with 2,5-furandione and 3a,4,7,7a-tetrahydro-1,3-isobenzofurandione under controlled temperature and pressure to form the final polymer .
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous polymerization techniques. The process involves the use of large reactors where the reactants are continuously fed, and the polymer is continuously removed. This method ensures a consistent quality of the polymer and allows for efficient production .
化学反応の分析
Types of Reactions
1,3-Benzenedicarboxylic acid, polymer with 2,5-furandione, 1,2-propanediol, and 3a,4,7,7a-tetrahydro-1,3-isobenzofurandione undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, particularly at the furan and isobenzofurandione moieties, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups present in the polymer, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled conditions
Major Products Formed
科学的研究の応用
1,3-Benzenedicarboxylic acid, polymer with 2,5-furandione, 1,2-propanediol, and 3a,4,7,7a-tetrahydro-1,3-isobenzofurandione has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a catalyst support.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in tissue engineering and regenerative medicine.
Industry: Utilized in the production of high-performance coatings, adhesives, and composites
作用機序
The mechanism of action of 1,3-benzenedicarboxylic acid, polymer with 2,5-furandione, 1,2-propanediol, and 3a,4,7,7a-tetrahydro-1,3-isobenzofurandione involves its interaction with various molecular targets and pathways. The polymer’s unique structure allows it to interact with biological molecules, facilitating processes such as cell adhesion and proliferation. In industrial applications, its chemical stability and reactivity make it an excellent candidate for use in harsh environments .
類似化合物との比較
Similar Compounds
1,3-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol, 2,5-furandione, hexanedioic acid, and 1,3-isobenzofurandione: This compound has a similar backbone but includes additional monomers, resulting in different properties.
1,3-Benzenedicarboxylic acid, polymer with 2,5-furandione, hexanedioic acid, and 2,2’-oxybis [ethanol]: Another related polymer with variations in the monomer composition.
Uniqueness
The uniqueness of 1,3-benzenedicarboxylic acid, polymer with 2,5-furandione, 1,2-propanediol, and 3a,4,7,7a-tetrahydro-1,3-isobenzofurandione lies in its specific combination of monomers, which imparts distinct mechanical, thermal, and chemical properties. This makes it particularly suitable for specialized applications in various fields .
特性
CAS番号 |
54626-77-6 |
|---|---|
分子式 |
C23H24O12 |
分子量 |
492.4 g/mol |
IUPAC名 |
3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione;benzene-1,3-dicarboxylic acid;furan-2,5-dione;propane-1,2-diol |
InChI |
InChI=1S/C8H6O4.C8H8O3.C4H2O3.C3H8O2/c9-7(10)5-2-1-3-6(4-5)8(11)12;9-7-5-3-1-2-4-6(5)8(10)11-7;5-3-1-2-4(6)7-3;1-3(5)2-4/h1-4H,(H,9,10)(H,11,12);1-2,5-6H,3-4H2;1-2H;3-5H,2H2,1H3 |
InChIキー |
MGMBYDCPBKQCDS-UHFFFAOYSA-N |
正規SMILES |
CC(CO)O.C1C=CCC2C1C(=O)OC2=O.C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=O)OC1=O |
関連するCAS |
54626-77-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


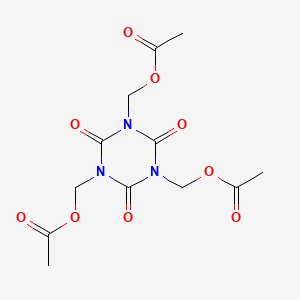
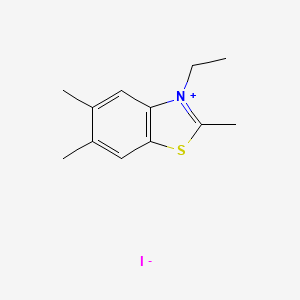
![2-{2-[(4-Chlorophenyl)methylidene]hydrazinyl}-1-(10H-phenothiazin-10-yl)ethan-1-one](/img/structure/B14634679.png)
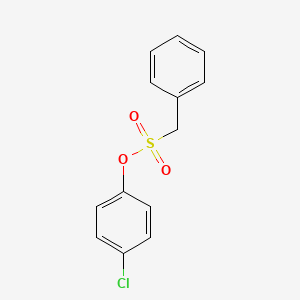
![N-[Bis(ethylsulfanyl)methyl]-1,1-bis(ethylsulfanyl)methanamine](/img/structure/B14634695.png)
![Ethanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-(4-nitrophenyl)-](/img/structure/B14634699.png)
![2-[Diazonio(phenyl)methylidene]pyridin-1(2H)-olate](/img/structure/B14634701.png)

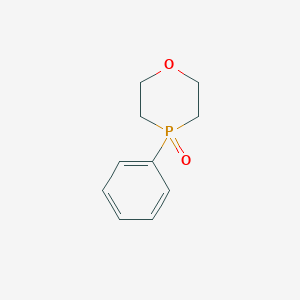

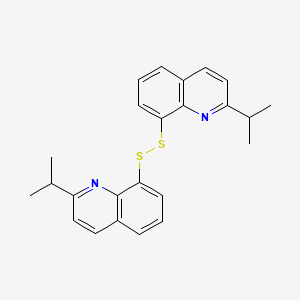
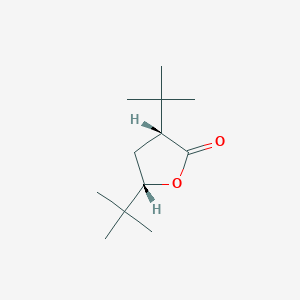
![2,2,4,4-Tetramethyl-1,5-diphenyl-6-oxa-3-thiabicyclo[3.1.0]hexane](/img/structure/B14634731.png)
![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-nitrophenyl)methanimine](/img/structure/B14634734.png)
